molecular formula C24H40O3 B8799346 3-Hydroxycholan-24-oic acid CAS No. 516-73-4

3-Hydroxycholan-24-oic acid

Cat. No.: B8799346
CAS No.: 516-73-4
M. Wt: 376.6 g/mol
InChI Key: SMEROWZSTRWXGI-UHFFFAOYSA-N
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Description

It is produced in the liver from cholesterol and is involved in the emulsification of fats for absorption in the intestines . This compound is significant in various biological processes and has numerous applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxycholan-24-oic acid typically involves the oxidation of cholic acid. The process includes several steps:

Industrial Production Methods

Industrial production of deoxycholic acid involves the extraction from bovine bile. The bile is processed to isolate the acid, which is then purified through crystallization and other chemical processes .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxycholan-24-oic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO3), potassium permanganate (KMnO4).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Acetic acid, methanol.

Major Products

The major products formed from these reactions include various hydroxylated and keto derivatives, which have different biological and chemical properties .

Scientific Research Applications

3-Hydroxycholan-24-oic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of steroids and other complex molecules.

    Biology: Studied for its role in the emulsification of fats and its impact on lipid metabolism.

    Medicine: Used in the treatment of gallstones and as an emulsifying agent in various pharmaceutical formulations.

    Industry: Employed in the production of detergents and as a food additive

Mechanism of Action

The compound exerts its effects primarily through its interaction with bile acids and lipid metabolism pathways. It acts by emulsifying fats, which aids in their absorption in the intestines. The molecular targets include various enzymes involved in lipid metabolism, such as lipases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxycholan-24-oic acid is unique due to its specific hydroxylation pattern and its role as a secondary bile acid. It has distinct biological functions and chemical properties compared to other bile acids .

Properties

CAS No.

516-73-4

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid

InChI

InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)

InChI Key

SMEROWZSTRWXGI-UHFFFAOYSA-N

SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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